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Compound of Interest

Compound Name: MK-8033

Cat. No.: B7980975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MK-8033 is a potent and specific, orally bioavailable, ATP-competitive dual inhibitor of the c-

Met and Ron receptor tyrosine kinases.[1] It exhibits a preferential affinity for the activated

conformation of c-Met.[1] Developed as a potential therapeutic agent for cancer, MK-8033 has

been evaluated in preclinical studies and a Phase I clinical trial for advanced solid tumors.[2][3]

This document provides a comprehensive overview of the chemical properties, mechanism of

action, and key experimental data related to MK-8033.

Chemical Properties
MK-8033 is a synthetic small molecule with the following key identifiers and physicochemical

properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7980975?utm_src=pdf-interest
https://www.benchchem.com/product/b7980975?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://www.benchchem.com/product/b7980975?utm_src=pdf-body
https://www.mdpi.com/2072-6694/17/9/1493
https://pmc.ncbi.nlm.nih.gov/articles/PMC5817860/
https://www.benchchem.com/product/b7980975?utm_src=pdf-body
https://www.benchchem.com/product/b7980975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

1-[3-(1-methyl-1H-pyrazol-4-

yl)-5-oxo-5H-benzo[4]

[5]cyclohepta[1,2-b]pyridin-7-

yl]-N-(pyridin-2-

ylmethyl)methanesulfonamide

[1]

Molecular Formula C₂₅H₂₁N₅O₃S [1]

Molecular Weight 471.53 g/mol [1]

CAS Number 1001917-37-8 [1]

Appearance
Light yellow to yellow solid

powder
[6]

Solubility Soluble in DMSO [6]

Storage Store at -20°C [7]

Mechanism of Action and Signaling Pathways
MK-8033 functions as a dual inhibitor of the c-Met (hepatocyte growth factor receptor) and Ron

(recepteur d'origine nantaise) receptor tyrosine kinases.[1] These receptors, upon binding their

respective ligands, HGF and MSP, dimerize and autophosphorylate, initiating downstream

signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[5][8]

Dysregulation of the c-Met and Ron pathways is implicated in the development and

progression of various cancers.[5][8]

MK-8033 competitively binds to the ATP-binding pocket of the kinase domain of both c-Met and

Ron, thereby preventing their phosphorylation and subsequent activation of downstream

signaling.[1]

c-Met Signaling Pathway
The c-Met signaling pathway, upon activation by its ligand HGF, triggers multiple downstream

cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote

cell growth, survival, and motility. MK-8033 inhibits the initial autophosphorylation of c-Met, thus

blocking the entire downstream signaling cascade.
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c-Met Signaling Pathway Inhibition by MK-8033

Ron Signaling Pathway
Similarly, the Ron signaling pathway is activated by its ligand MSP (Macrophage-Stimulating

Protein), leading to the activation of downstream effectors like PI3K/AKT and MAPK, which are

involved in cell growth and motility. MK-8033's inhibition of Ron kinase activity blocks these

signaling events.
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Ron Signaling Pathway Inhibition by MK-8033

Biological Activity
The inhibitory activity of MK-8033 has been characterized through various in vitro and in vivo

assays.

Assay Target/Cell Line IC₅₀/EC₅₀ Reference

In Vitro Kinase Assay c-Met 1 nM [2]

Ron 7 nM [6]

Cellular

Phosphorylation (p-

Met)

GTL-16 30 nM [6]

Cell Proliferation

Assay

GTL-16 (c-Met

amplified gastric

cancer)

580 nM [6]

EBC-1 (NSCLC) Not specified [6]

H1993 (NSCLC) Not specified [6]

Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of MK-
8033, based on the methodologies described in the primary literature.[1]

In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MK-8033 against c-

Met and Ron kinases.

Methodology:

Recombinant human c-Met or Ron kinase domain is incubated with a peptide substrate and

ATP in a kinase buffer.
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MK-8033 is added at various concentrations.

The reaction is initiated by the addition of ATP and incubated at room temperature.

The amount of phosphorylated substrate is quantified using a suitable detection method,

such as a luminescence-based assay that measures the amount of ADP produced.

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Workflow for In Vitro Kinase Assay
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Cell Proliferation Assay
Objective: To assess the effect of MK-8033 on the proliferation of cancer cell lines.

Methodology:

Cancer cell lines (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere

overnight.

Cells are treated with a serial dilution of MK-8033 or vehicle control (DMSO).

Plates are incubated for a specified period (e.g., 72 hours).

Cell viability is determined using a colorimetric or luminescence-based assay (e.g., MTT or

CellTiter-Glo®), which measures metabolic activity.

The absorbance or luminescence is read using a plate reader, and the percentage of cell

growth inhibition is calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of MK-8033 in a mouse model.

Methodology:

Human cancer cells (e.g., GTL-16) are subcutaneously implanted into immunodeficient mice.

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

MK-8033 is administered orally at specified doses and schedules. The control group

receives a vehicle.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors may be excised for further analysis (e.g.,

pharmacodynamics).
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Workflow for In Vivo Xenograft Study

Clinical Development
MK-8033 was investigated in a first-in-human, Phase I dose-escalation study in patients with

advanced solid tumors.[2][3] The study aimed to determine the safety, tolerability, and

maximum tolerated dose (MTD) of MK-8033.[2][3] While the compound was found to be well-

tolerated, further clinical development was discontinued.[2]

Conclusion
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MK-8033 is a well-characterized dual inhibitor of c-Met and Ron with potent activity in

preclinical models. The data summarized in this technical guide provide a comprehensive

overview of its chemical properties, mechanism of action, and biological activity, serving as a

valuable resource for researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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